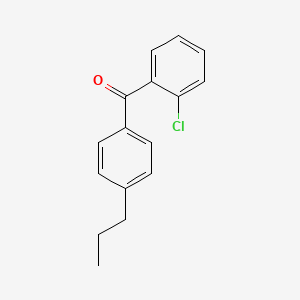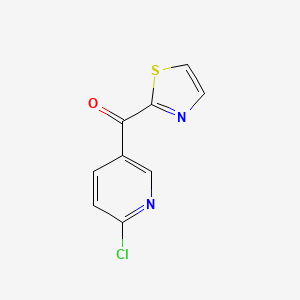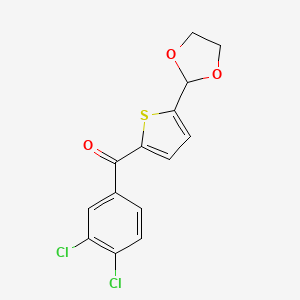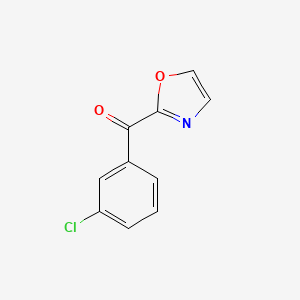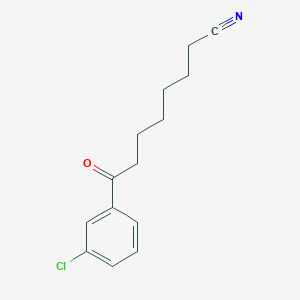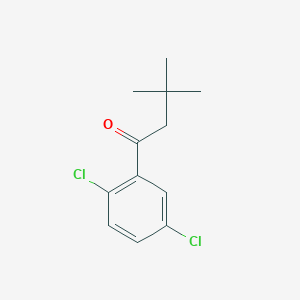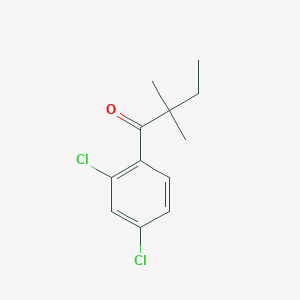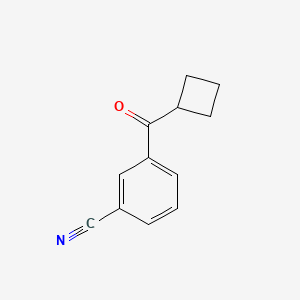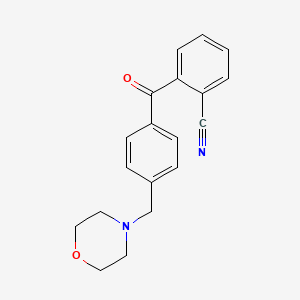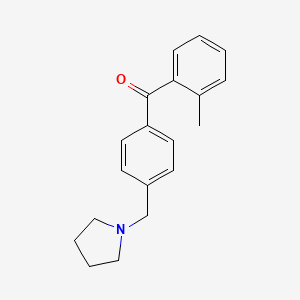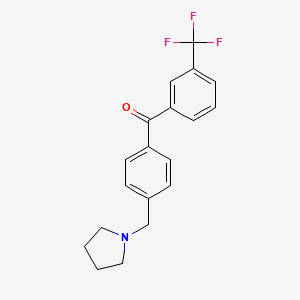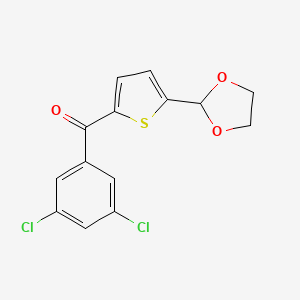
2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Vue d'ensemble
Description
2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (2-DCBT) is a small molecule that is widely used in scientific research. It has a broad range of applications, including as a chemical reagent for the synthesis of various compounds and as a tool for studying the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has a wide range of scientific research applications. It can be used as a chemical reagent for the synthesis of various compounds, including drugs, pesticides, and agrochemicals. Additionally, it can be used as a tool for studying the biochemical and physiological effects of various compounds. For example, it can be used to study the effects of drugs on the cardiovascular system, the nervous system, and the immune system.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is not fully understood. However, it is believed to interact with a variety of biological molecules, including proteins, lipids, and nucleic acids. It is thought to interact with these molecules by forming hydrogen bonds and hydrophobic interactions. Additionally, it is believed to interact with receptors on the surface of cells, which can lead to the activation or inhibition of various cellular processes.
Effets Biochimiques Et Physiologiques
2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it has been shown to inhibit the activity of proteins involved in cell signaling, such as G-proteins. Additionally, it has been shown to interact with receptors on the surface of cells, which can lead to the activation or inhibition of various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene in laboratory experiments has several advantages. First, it is a relatively inexpensive and readily available chemical reagent. Additionally, it is relatively stable and can be stored for long periods of time. Additionally, it is relatively easy to use and can be used to synthesize a variety of compounds.
However, there are also some limitations to its use in laboratory experiments. First, it is a relatively toxic compound and should be handled with care. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict the effects of its use in experiments.
Orientations Futures
There are a number of potential future directions for the use of 2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene in scientific research. First, it could be used to study the biochemical and physiological effects of various drugs and compounds. Additionally, it could be used to study the effects of various compounds on the cardiovascular system, the nervous system, and the immune system. Additionally, it could be used to develop new drugs and compounds with improved efficacy and safety profiles. Finally, it could be used to develop new methods for the synthesis of various compounds.
Propriétés
IUPAC Name |
(3,5-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3S/c15-9-5-8(6-10(16)7-9)13(17)11-1-2-12(20-11)14-18-3-4-19-14/h1-2,5-7,14H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPPGBBDDVWZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641972 | |
| Record name | (3,5-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-96-6 | |
| Record name | (3,5-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



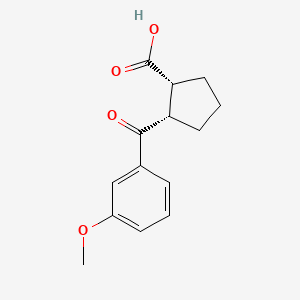
![cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614146.png)
![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614147.png)
